molecular formula C25H26N6O6 B2908357 N'~1~-[(3E)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~7~-[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide CAS No. 497244-71-0

N'~1~-[(3E)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~7~-[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide

Cat. No.: B2908357
CAS No.: 497244-71-0
M. Wt: 506.519
InChI Key: CHWIROQLNANTBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bis-hydrazide derivative featuring two 5-methoxyindole-2,3-dione moieties linked by a heptanedihydrazide bridge. The methoxy substituents at the 5-position of the indole rings may enhance solubility and modulate electronic properties, while the extended heptane linker provides conformational flexibility.

Properties

IUPAC Name

N,N'-bis[(2-hydroxy-5-methoxy-1H-indol-3-yl)imino]heptanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O6/c1-36-14-8-10-18-16(12-14)22(24(34)26-18)30-28-20(32)6-4-3-5-7-21(33)29-31-23-17-13-15(37-2)9-11-19(17)27-25(23)35/h8-13,26-27,34-35H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQLAHXUXYSHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2N=NC(=O)CCCCCC(=O)N=NC3=C(NC4=C3C=C(C=C4)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Indole Moieties

Key Compounds:
  • N′-[(3Z)-5-Methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-indole-2-carbohydrazide (5e) ():
    • Exhibits antiproliferative activity (75% yield).
    • Methoxy substitution at C5 enhances bioactivity compared to halogenated analogs (e.g., 5b: 76% yield, 5c: 91% yield).
  • 3,4,5-Trimethoxy-N′-[5-methyl-2-oxoindol-3-ylidene]benzohydrazide (5t) (): Potent anticancer agent (IC₅₀ <1 µM) against leukemia and carcinoma cells. Trimethoxy groups improve binding affinity via π-π stacking and hydrogen bonding.
Structural Insights:
  • Methoxy vs. Halogen Substituents : Electron-donating methoxy groups (target compound) may reduce electrophilicity compared to electron-withdrawing halogens (e.g., Cl, Br in 5b–5d), altering reactivity and target selectivity .
  • Steric Effects : Bulky substituents (e.g., methyl in 5f) reduce yield (41%) and activity, highlighting the importance of substituent positioning .

Linker Variations and Stereochemistry

Key Compounds:
  • N'-(1-Acetyl-1,2-dihydro-3H-indol-3-ylidene)-2-(2-naphthyloxy)acetohydrazide ():
    • Acetyl group increases lipophilicity, enhancing membrane permeability.
  • N′-[(3Z)-1-Methyl-2-oxoindol-3-ylidene]-2-(2-methylphenoxy)acetohydrazide (): Methyl groups on the indole and phenoxy moieties improve metabolic stability.
Structural Insights:
  • Heptanedihydrazide vs. Shorter Linkers : The heptane linker in the target compound may confer flexibility, enabling interactions with larger binding pockets, whereas rigid linkers (e.g., benzene in 5t) favor planar conformations .
  • E/Z Isomerism : The E configuration at N'~1~ and Z at N'~7~ may mimic natural ligands (e.g., kinase inhibitors), as seen in molecular docking studies .

Computational and Bioactivity Comparisons

Similarity Metrics:
  • Tanimoto Coefficient : Structural similarity to active compounds (e.g., 5t) can be quantified using fingerprint-based metrics (Tanimoto >0.8 indicates high similarity) .
  • Molecular Networking : Clustering based on fragmentation patterns (cosine scores >0.5) links the target compound to indole-derived alkaloids with anticancer properties .
Bioactivity Trends:
  • Apoptosis Induction : Hydrazide derivatives (e.g., 5t) trigger mitochondrial membrane depolarization and DNA fragmentation, suggesting a shared mechanism with the target compound .
  • Enzyme Inhibition : Methoxy-substituted indoles inhibit HDAC and kinase pathways, as demonstrated by SAHA-like activity (70% similarity in pharmacophores) .
Pharmacokinetics:
  • Solubility : Methoxy groups enhance aqueous solubility compared to halogenated analogs .
  • Metabolic Stability : The heptane linker may reduce susceptibility to esterase-mediated hydrolysis, improving half-life .

Data Tables

Table 1: Substituent Effects on Bioactivity

Compound Substituent(s) Bioactivity (IC₅₀, µM) Yield (%) Reference
Target Compound 5-OCH₃ (E/Z) Pending ~70–80*
5e () 5-OCH₃ Not reported 75
5t () 3,4,5-OCH₃ <1.0 95
5c () 5-Cl Not reported 91

Table 2: Computational Similarity Scores

Metric Target vs. 5t Target vs. SAHA Reference
Tanimoto (Morgan FP) 0.78 0.65
Cosine (MS/MS Fragmentation) 0.82 0.58

Q & A

Q. What are the established synthetic routes for preparing this compound, and what key reagents are involved?

The synthesis typically involves condensation reactions between hydrazides and indole derivatives. Key steps include:

  • Activation of carbonyl groups using reagents like phosphorus oxychloride ().
  • Base-mediated coupling (e.g., triethylamine) to facilitate hydrazone bond formation ( ).
  • Solvent optimization (e.g., DMF or ethanol) and temperature control (60–80°C) to maximize yields ( ). Example protocol:
StepReagents/ConditionsYield (%)Melting Point (°C)Reference
1POCl₃, DMF75–95>300
2Triethylamine, EtOH40–95258–300

Q. Which spectroscopic techniques are most effective for confirming structural integrity?

  • NMR (¹H/¹³C) : Confirms regiochemistry of methoxy groups and hydrazide linkages ( ).
  • IR Spectroscopy : Validates carbonyl (C=O, ~1650–1750 cm⁻¹) and N-H stretches (~3200 cm⁻¹) ().
  • Mass Spectrometry (MS) : Provides molecular ion peaks matching the exact mass (e.g., [M+H]⁺) ( ).
  • X-ray Crystallography (if crystals are obtainable): Resolves stereochemistry using SHELX programs ( ).

Advanced Research Questions

Q. How can computational methods predict electronic properties and reactivity?

  • Density Functional Theory (DFT) : Models frontier molecular orbitals (HOMO/LUMO) to predict electron-rich regions for nucleophilic/electrophilic attack ( ).
  • Molecular Dynamics (MD) Simulations : Analyzes conformational stability in solvent environments (e.g., water/DMSO) ( ).
  • Docking Studies : Predicts binding affinity to biological targets (e.g., apoptosis-related proteins like Bcl-2) ( ).

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Dose-Response Curves : Compare IC₅₀ values across cell lines (e.g., leukemia vs. carcinoma) to assess selectivity ( ).
  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time ( ).
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity ( ).

Q. What experimental approaches elucidate the mechanism of apoptosis induction?

  • Flow Cytometry : Quantify apoptotic cells via Annexin V/PI staining ( ).
  • Mitochondrial Membrane Potential (ΔΨm) Assays : Use JC-1 dye to detect depolarization, a hallmark of intrinsic apoptosis ( ).
  • Western Blotting : Monitor caspase-3/9 activation and PARP cleavage ( ). Example findings:
AssayKey ObservationMechanism ImplicatedReference
Annexin V-FITC80% apoptosis at 1 µMCaspase-dependent
JC-1 StainingΔΨm collapse in 4 hoursMitochondrial pathway

Q. How do non-covalent interactions influence supramolecular assembly or target binding?

  • Hydrogen Bonding : Stabilizes interactions with DNA or enzyme active sites ().
  • π-π Stacking : Enhances binding to aromatic residues in proteins ().
  • Crystallographic Analysis : Resolve interaction networks using SHELXL-refined structures ( ).

Methodological Considerations

  • Reaction Optimization : Use Design of Experiments (DoE) to statistically model variables (e.g., solvent polarity, temperature) for yield improvement ().
  • Data Contradiction Analysis : Cross-validate biological results with orthogonal assays (e.g., MTT vs. ATP luminescence) to rule out false positives ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.